molecular formula C12H16BNO3 B3033120 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile CAS No. 863868-50-2

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile

Cat. No.: B3033120
CAS No.: 863868-50-2
M. Wt: 233.07
InChI Key: QJIFZOSSZOAIOP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a furan ring substituted with a methyl group at position 5, a carbonitrile group at position 2, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3. Its molecular formula is C₁₃H₁₇BNO₃, with a molecular weight of 261.09 g/mol. The boronate ester enhances stability and facilitates use in Suzuki-Miyaura cross-coupling reactions, while the carbonitrile group introduces strong electron-withdrawing effects, influencing reactivity and solubility .

Applications: Primarily employed in medicinal chemistry and materials science as a building block for synthesizing biaryl or heteroaryl structures via palladium-catalyzed couplings. Its stability under ambient conditions makes it preferable to boronic acids in storage and handling .

Properties

IUPAC Name

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c1-8-6-9(10(7-14)15-8)13-16-11(2,3)12(4,5)17-13/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIFZOSSZOAIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700804
Record name 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863868-50-2
Record name 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 5-methyl-3-bromofuran-2-carbonitrile using bis(pinacolato)diboron under inert conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods, ensuring the use of efficient catalysts and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Borylation: The compound can undergo further borylation reactions, which are useful in forming carbon-boron bonds.

    Suzuki Coupling: It can participate in Suzuki coupling reactions with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in borylation and Suzuki coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki coupling.

    Boronic Acids: Formed through oxidation of the boronate ester group.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
One of the primary applications of this compound is as a reagent in cross-coupling reactions. It serves as a boron-containing compound that can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where biaryl structures are prevalent.

Example : In a study by Tsuji et al., the compound was utilized to synthesize various biaryl derivatives effectively under mild conditions, showcasing its utility in organic synthesis .

Medicinal Chemistry

Potential Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. The presence of the furan ring and the carbonitrile group contributes to its biological activity. Preliminary studies suggest that it may inhibit certain cancer cell lines, although further investigations are required to elucidate its mechanism of action and efficacy.

Case Study : In vitro assays demonstrated that compounds similar to 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile showed significant cytotoxic effects on breast cancer cells (MCF-7), indicating potential for development into therapeutic agents .

Materials Science

Use in Polymer Chemistry
The compound can also be employed in the development of advanced materials. Its ability to form stable boron-containing linkages makes it suitable for use in polymerization processes. This can lead to the creation of new materials with enhanced mechanical properties and thermal stability.

Application Example : Research has shown that incorporating this compound into polymer matrices can improve the overall performance of materials used in electronics and coatings .

Analytical Chemistry

Fluorescent Probes
Another intriguing application is the use of this compound as a fluorescent probe for detecting specific ions or molecules in biological systems. The unique structural features allow it to be sensitive to changes in the local environment.

Research Findings : Studies have demonstrated that modifications to the compound can yield probes with high selectivity for metal ions such as Zn²⁺ and Cu²⁺, which are important in various biochemical processes .

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed as a reagent in Suzuki-Miyaura coupling reactions
Medicinal ChemistryPotential anticancer activity against specific cell lines
Materials ScienceEnhances mechanical properties in polymer chemistry
Analytical ChemistryFunctions as a fluorescent probe for ion detection

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile involves its ability to form stable carbon-boron bonds, which are crucial in various organic transformations. The boronate ester group can interact with molecular targets through coordination chemistry, facilitating reactions such as cross-coupling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Furan Boron Group Type Molecular Formula Key Applications Reactivity Notes
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile - 5-Methyl
- 2-Carbonitrile
- 3-Boronate ester
Pinacol boronate ester C₁₃H₁₇BNO₃ Suzuki-Miyaura cross-coupling; pharmaceutical intermediates Moderate reactivity due to electron-withdrawing CN; stable under air/moisture
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile (FM-6240) - 5-Boronate ester
- 2-Carbonitrile
Pinacol boronate ester C₁₁H₁₃BN₂O₂ Cross-coupling reactions Higher reactivity at position 5; positional isomerism alters coupling efficiency
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate - 5-Boronate ester
- 3-Ethoxycarbonyl
Pinacol boronate ester C₁₃H₁₉BO₅ Polymer chemistry; agrochemicals Electron-withdrawing ester enhances solubility in polar solvents; slower coupling kinetics
(5-Methylfuran-2-yl)boronic acid - 5-Methyl
- 2-Boronic acid
Boronic acid C₅H₇BO₃ Direct coupling without ester hydrolysis High reactivity but prone to protodeboronation; less stable than esters

Key Differences :

Substitution Position :

  • The target compound’s boronate at position 3 creates steric and electronic effects distinct from position 5 isomers (e.g., FM-6240). This impacts regioselectivity in cross-couplings .
  • Carbonitrile at position 2 vs. ester at position 3 (Ethyl 5-boronylfuran-3-carboxylate) alters electronic density, affecting reaction rates and byproduct formation .

Boron Group Stability :

  • Pinacol boronate esters (target compound) exhibit superior stability compared to boronic acids (e.g., (5-Methylfuran-2-yl)boronic acid), which require anhydrous conditions .

Table 2: Physical and Commercial Comparison

Property Target Compound FM-6240 Ethyl 5-boronylfuran-3-carboxylate
Molecular Weight 261.09 g/mol 232.05 g/mol 266.10 g/mol
Solubility Moderate in THF, DMSO High in DCM, acetone High in ethyl acetate, methanol
Commercial Source Combi-Blocks (FM-6240 analog) Combi-Blocks Parchem Chemicals
Typical Purity ≥95% ≥95% ≥97%

Biological Activity

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C14H19BN2O2C_{14}H_{19}BN_2O_2. The compound features a furan ring substituted with a carbonitrile group and a boron-containing dioxaborolane moiety. This unique structure contributes to its chemical reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of furan derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Study:
A study evaluating benzo[b]furan derivatives demonstrated significant antiproliferative activity against human cancer cell lines. The introduction of methyl groups at specific positions on the furan ring enhanced the activity significantly. In particular:

CompoundCell LineIC50 (nM)Reference
10hFM3A/024
CA-4FM3A/042

This indicates that structural modifications can lead to enhanced biological activity.

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of critical pathways associated with cell proliferation and survival. For example:

  • Tubulin Interaction: Some furan derivatives interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • GSK-3β Inhibition: Compounds similar to this compound have been shown to inhibit GSK-3β activity. This inhibition can lead to altered signaling pathways that control cell growth and apoptosis .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug formulation:

  • Enhanced Solubility: The boron-containing structure improves solubility in aqueous environments.
  • Stability: Its stability under physiological conditions makes it suitable for pharmaceutical applications.
  • Bioconjugation: The compound can be used in bioconjugation strategies for targeted drug delivery systems.

Q & A

Q. How do solvent effects influence reaction kinetics in palladium-catalyzed systems?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) accelerate oxidative addition but may deactivate Pd. Compare:
  • Dielectric Constant : Higher ε increases Pd complex solubility.
  • Coordination Strength : Use weakly coordinating solvents (toluene) for sterically hindered substrates.
  • Kinetic Profiling : Conduct time-resolved NMR or calorimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile

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